3-[(3-methoxybenzyl)oxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
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Overview
Description
3-[(3-methoxybenzyl)oxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a complex organic compound belonging to the family of flavonoids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methoxybenzyl)oxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one can be achieved through various methods. One common method involves the reaction of 4-methylcoumarin with neobavaisoflavone in the presence of a base. The reaction conditions typically include mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(3-methoxybenzyl)oxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxylamine . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzyl compounds .
Scientific Research Applications
3-[(3-methoxybenzyl)oxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including enzyme inhibition and modulation of signaling pathways.
Medicine: It has potential therapeutic applications due to its ability to induce apoptosis in cancer cells and inhibit pro-inflammatory cytokines.
Industry: The compound is used in the development of new materials and as a research tool in various industrial applications.
Mechanism of Action
The mechanism of action of 3-[(3-methoxybenzyl)oxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is not fully understood. it is known to inhibit the activity of enzymes such as tyrosinase, α-glucosidase, and acetylcholinesterase. It also modulates various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-methoxybenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 8-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
Uniqueness
What sets 3-[(3-methoxybenzyl)oxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one apart from similar compounds is its unique substitution pattern and the specific biological activities it exhibits. Its ability to modulate multiple signaling pathways and inhibit various enzymes makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
3-[(3-Methoxybenzyl)oxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a complex bicyclic structure with a methoxybenzyl ether group and a tetrahydrocycloheptachromenone core. Its molecular formula is C20H24O3, with a molecular weight of approximately 312.4 g/mol. The structural formula can be represented as follows:
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study demonstrated that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage and may contribute to the compound's therapeutic potential in age-related diseases and cancer prevention .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory conditions such as arthritis and other autoimmune diseases .
Neuroprotective Properties
Recent investigations have highlighted the neuroprotective effects of this compound. In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function. It appears to exert these effects by modulating neurotransmitter levels and enhancing synaptic plasticity .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Antioxidant Enzyme Activation : The compound enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
- Inhibition of NF-kB Pathway : It inhibits the NF-kB signaling pathway, which plays a critical role in inflammation.
- Modulation of Neurotransmitter Systems : The compound influences dopamine and serotonin pathways, contributing to its neuroprotective effects.
Case Studies
Properties
Molecular Formula |
C23H24O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]-4-methyl-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one |
InChI |
InChI=1S/C23H24O4/c1-15-21(26-14-16-7-6-8-17(13-16)25-2)12-11-19-18-9-4-3-5-10-20(18)23(24)27-22(15)19/h6-8,11-13H,3-5,9-10,14H2,1-2H3 |
InChI Key |
WRIUWWAZSJJEMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OCC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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